3UR6Zzv2LA
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Overview
Description
7-Ethyl-α-methyl-1H-furo[2,3-g]indazole-1-ethanamine, also known by its identifier 3UR6Zzv2LA, is a heterocyclic compound with a molecular formula of C14H17N3O and a molecular weight of 243.3043 g/mol . This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-α-methyl-1H-furo[2,3-g]indazole-1-ethanamine involves several steps, including the formation of the indazole core and subsequent functionalization. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis can start with the preparation of 2-azidobenzaldehydes, followed by a reductive cyclization reaction to form the indazole core . Transition metal-catalyzed reactions, such as those using copper or silver, are often employed to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of 7-Ethyl-α-methyl-1H-furo[2,3-g]indazole-1-ethanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Ethyl-α-methyl-1H-furo[2,3-g]indazole-1-ethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine-functionalized compounds .
Scientific Research Applications
7-Ethyl-α-methyl-1H-furo[2,3-g]indazole-1-ethanamine has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . Additionally, it is used in the synthesis of other heterocyclic compounds and as a building block in organic chemistry .
Mechanism of Action
The mechanism of action of 7-Ethyl-α-methyl-1H-furo[2,3-g]indazole-1-ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 7-Ethyl-α-methyl-1H-furo[2,3-g]indazole-1-ethanamine include other indazole derivatives such as 1H-indazole, 2H-indazole, and their substituted analogs . These compounds share a common indazole core but differ in their functional groups and substitution patterns .
Uniqueness: What sets 7-Ethyl-α-methyl-1H-furo[2,3-g]indazole-1-ethanamine apart from other indazole derivatives is its unique combination of an ethyl group and a furo[2,3-g] ring system. This structural feature enhances its biological activity and specificity, making it a promising candidate for various therapeutic applications .
Properties
IUPAC Name |
1-(7-ethylfuro[2,3-g]indazol-1-yl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-3-11-6-12-13(18-11)5-4-10-7-16-17(14(10)12)8-9(2)15/h4-7,9H,3,8,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOOWOVVZLBYHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(O1)C=CC3=C2N(N=C3)CC(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1557165-96-4 |
Source
|
Record name | 7-Ethyl-α-methyl-1H-furo[2,3-g]indazole-1-ethanamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UR6ZZV2LA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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